Abacavir, trans-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Structure and Properties:

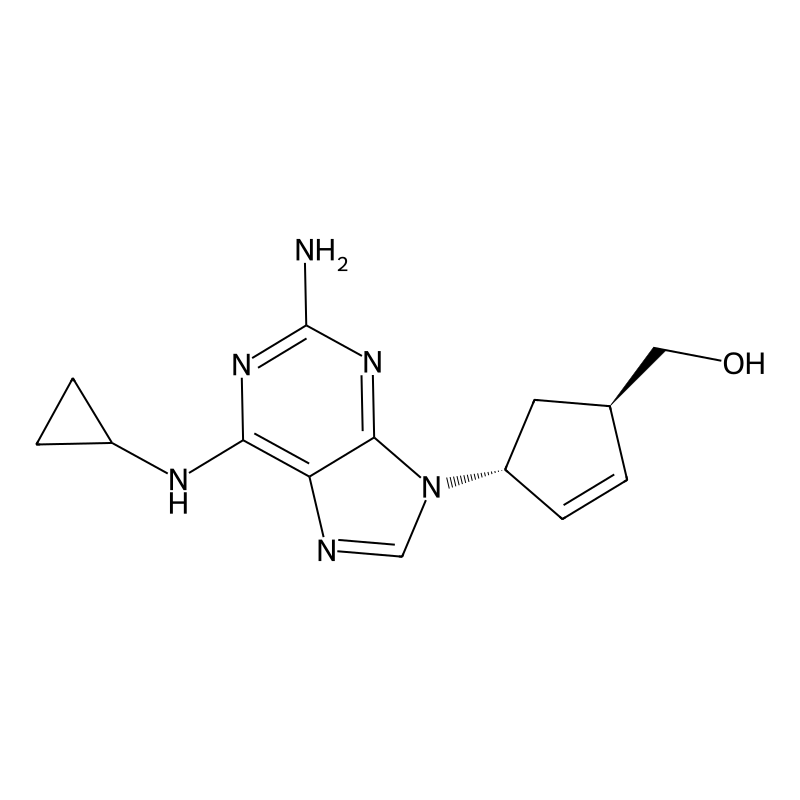

Abacavir, also known as trans-Abacavir, is a medication used to treat HIV/AIDS. It belongs to a class of drugs called nucleoside reverse transcriptase inhibitors (NRTIs). NRTIs are synthetic nucleosides that resemble the natural building blocks of DNA. However, they contain modifications that prevent the HIV virus from replicating. Abacavir specifically functions as a carbocyclic 2'-deoxyguanosine analogue [].

Mechanism of Action in HIV Research:

Within the context of HIV research, abacavir acts by inhibiting the viral enzyme reverse transcriptase. This enzyme is crucial for the HIV virus to convert its single-stranded RNA genome into double-stranded DNA, a necessary step for the virus to integrate its genetic material into the host cell's DNA and replicate. Abacavir is phosphorylated inside HIV-infected cells to carbovir triphosphate (CBV-TP). CBV-TP then competes with natural guanosine triphosphate (GTP) for incorporation into the viral DNA chain. Once incorporated, CBV-TP terminates chain elongation due to the lack of a 3'-hydroxyl group, essentially halting viral replication [].

Research Applications:

- Combination therapies: Researchers are studying the efficacy and safety of combining abacavir with other antiretroviral drugs to develop more effective HIV treatment regimens [].

- Drug resistance: Research is ongoing to understand how HIV develops resistance to abacavir and other NRTIs to develop strategies to overcome resistance [].

- Pre-exposure prophylaxis (PrEP): Studies are investigating the potential of abacavir, possibly combined with other drugs, to prevent HIV infection in high-risk individuals [].

Abacavir, trans- is a chemical compound that serves as a nucleoside reverse transcriptase inhibitor (NRTI) and is primarily used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). It is an analog of guanosine and plays a crucial role in antiviral therapy by inhibiting the reverse transcriptase enzyme, which is essential for viral replication. The molecular formula of trans-abacavir is , with a molecular weight of approximately 286.33 g/mol .

This compound exists as a trans-isomer and is often referred to as an impurity of abacavir in pharmaceutical formulations. Its structure includes a cyclopentene moiety and an amino group, which contributes to its biological activity against HIV .

- Phosphorylation: Abacavir is phosphorylated intracellularly by adenosine phosphotransferase to form abacavir monophosphate.

- Conversion to Active Metabolite: The monophosphate is further converted to carbovir monophosphate through cytosolic enzyme activity.

- Formation of Carbovir Triphosphate: Finally, carbovir monophosphate is phosphorylated by cellular kinases to yield carbovir triphosphate, the active form that inhibits reverse transcriptase by mimicking deoxyguanosine triphosphate (dGTP) .

The unique aspect of these reactions is that they rely on host cell enzymes rather than viral enzymes, allowing for effective antiviral action even in uninfected cells.

The primary biological activity of abacavir, trans- lies in its ability to inhibit the replication of HIV-1. It competes with natural nucleotides for incorporation into viral DNA, ultimately leading to chain termination during DNA synthesis due to the absence of a 3'-OH group necessary for further elongation . The effective concentration required to inhibit viral replication (EC50) ranges from 0.07 to 1.0 µM, demonstrating its potency against various clinical isolates of HIV-1 .

Additionally, abacavir has been shown to have a favorable pharmacokinetic profile, allowing for once-daily dosing in combination antiretroviral therapy regimens.

The synthesis of trans-abacavir typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors that contain the necessary purine and cyclopentene structures.

- Cyclization Reactions: Key cyclization reactions are employed to form the cyclopentene ring.

- Functional Group Modifications: Subsequent reactions introduce amino groups and other functional groups necessary for biological activity.

- Purification: The final product undergoes purification processes to isolate trans-abacavir from other isomers and impurities .

These synthetic routes are designed to maximize yield and purity while minimizing by-products.

Abacavir, trans- is primarily utilized in:

- Antiviral Therapy: It is used as part of combination therapy for HIV-1 infection.

- Research: It serves as a reference compound in studies investigating nucleoside analogs and their mechanisms of action against retroviruses.

Due to its role as an impurity in formulations, understanding its properties helps improve the quality control processes in pharmaceutical manufacturing .

Studies on abacavir's interactions have highlighted several important points:

- Drug Interactions: Abacavir can interact with other antiretroviral drugs, necessitating careful monitoring when used in combination therapies.

- Enzymatic Interactions: Its metabolism involves various enzymes, including those responsible for nucleotide phosphorylation, which can be influenced by genetic polymorphisms in patients .

- Resistance Studies: Research indicates that certain mutations in the HIV reverse transcriptase can confer resistance to abacavir, emphasizing the need for resistance testing prior to therapy initiation .

Several compounds share structural similarities or pharmacological activity with abacavir, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Lamivudine | NRTI | Another nucleoside analog with similar action against HIV. |

| Tenofovir | Nucleotide analog | Acts as a prodrug and has different resistance profiles. |

| Zidovudine | NRTI | First approved NRTI; has distinct side effects and resistance patterns. |

| Didanosine | NRTI | Less commonly used due to toxicity; similar mechanism of action. |

Abacavir's uniqueness lies in its specific metabolic pathway involving conversion to carbovir triphosphate and its ability to be phosphorylated by host cell enzymes rather than viral ones, which differentiates it from other nucleoside analogs .

High-Performance Liquid Chromatography represents the cornerstone analytical technique for the separation and quantification of abacavir, trans- from related compounds and stereoisomeric mixtures [5] [6]. The chromatographic behavior of this trans-isomer demonstrates distinct retention characteristics that enable its differentiation from the therapeutically active cis-form of abacavir, making HPLC an indispensable tool for pharmaceutical analysis and quality control applications.

Reversed-Phase Chromatographic Systems

The most extensively validated HPLC methods for abacavir, trans- analysis employ reversed-phase chromatographic systems utilizing C18 stationary phases [5] [7]. A particularly robust method developed for simultaneous estimation of abacavir and related compounds utilizes a Symmetry Premsil C18 column with dimensions of 250 × 4.6 millimeters and 5-micrometer particle size [5]. This method employs an isocratic mobile phase consisting of methanol and water containing 0.05% orthophosphoric acid in a ratio of 83:17 volume per volume [5]. Under these chromatographic conditions, abacavir demonstrates a retention time of approximately 3.5 minutes, while the trans-isomer exhibits a slightly different retention behavior that enables baseline separation [5].

The optimization of chromatographic conditions for trans-abacavir separation has revealed that pH control plays a critical role in achieving adequate resolution [5] [6]. Studies employing sodium phosphate buffer systems at pH 7.0 with 12% acetonitrile have demonstrated effective separation of abacavir stereoisomers on C8 columns [6]. These conditions result in retention times of approximately 8.3 minutes for abacavir, with the trans-isomer showing measurable differences in retention behavior that facilitate identification and quantification [6].

Ultra-High Performance Liquid Chromatography Applications

Advanced chromatographic separations utilizing Ultra-High Performance Liquid Chromatography systems have demonstrated superior resolution and reduced analysis times for nucleoside reverse transcriptase inhibitor analysis [8]. Methods employing Acquity UPLC HSS T3 C18 columns with sub-2-micrometer particles achieve baseline separation of multiple nucleoside analogues including abacavir and its related compounds within 3 minutes [8]. The enhanced efficiency of UHPLC systems enables the detection of trans-abacavir at concentrations as low as 2 nanograms per milliliter in biological matrices [8].

Temperature optimization studies have revealed that reduced column temperatures enhance the separation of critical compound pairs, including abacavir and its trans-isomer [8]. Operating at 10°C, while increasing system backpressure to approximately 800 bar, significantly improves chromatographic resolution and enables more reliable quantification of stereoisomeric impurities [8]. These conditions prove particularly beneficial for pharmaceutical applications where precise determination of trans-abacavir content is required for regulatory compliance.

Method Development for Related Substances Analysis

Specialized HPLC methods for abacavir-related substances analysis have incorporated gradient elution techniques to achieve comprehensive separation of multiple impurities and degradation products [7] [9]. Waters XTerra C18 columns with dimensions of 250 × 4.6 millimeters have demonstrated excellent performance for the separation of eight different degradation products of abacavir sulfate, including the trans-isomer [10]. These methods employ mobile phase gradients utilizing 20 millimolar ammonium acetate and acetonitrile, providing optimal selectivity for complex mixtures [10].

The implementation of eXtended Performance columns with 2.5-micrometer particles has shown particular promise for improving the resolution of closely eluting compounds such as abacavir and its trans-isomer [7]. These columns demonstrate up to 31% improvement in peak capacity and 42% enhancement in peak height compared to traditional 3.5-micrometer columns, resulting in superior separation efficiency for challenging stereoisomeric separations [7]. The improved performance enables more reliable identification and quantification of trans-abacavir in pharmaceutical preparations where it may be present as a process-related impurity.

Validation Parameters and Performance Characteristics

Comprehensive validation studies of HPLC methods for trans-abacavir analysis have established robust performance characteristics meeting International Conference on Harmonization guidelines [5] [11]. Linearity studies demonstrate excellent correlation coefficients exceeding 0.999 across concentration ranges of 5 to 25 micrograms per milliliter [12]. Precision studies show relative standard deviations below 2% for both intra-day and inter-day measurements, confirming the reliability of chromatographic quantification [5].

Recovery studies for trans-abacavir analysis consistently demonstrate values between 99% and 101%, indicating excellent accuracy of the analytical methods [5] [12]. Robustness testing reveals that small variations in flow rate, temperature, and mobile phase composition do not significantly impact the chromatographic performance, ensuring method reliability under routine laboratory conditions [5]. These validation parameters confirm that HPLC methods provide reliable and accurate quantification of trans-abacavir in pharmaceutical matrices.

Spectroscopic Identification Methods

Spectroscopic identification techniques provide comprehensive structural characterization of abacavir, trans- through multiple complementary approaches that examine different aspects of molecular structure and behavior [13] [14]. These methods enable definitive identification of the trans-stereoisomer and provide detailed information about its electronic, vibrational, and nuclear magnetic properties that distinguish it from related compounds.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as the definitive technique for structural confirmation and stereochemical assignment of abacavir, trans- [13] [15]. Proton NMR analysis reveals characteristic chemical shifts and coupling patterns that enable unambiguous identification of the trans-stereochemical configuration [15]. The cyclopentene ring protons exhibit distinct multiplicities and chemical shifts that differ measurably from those observed for the cis-isomer, providing clear differentiation between stereoisomers [15].

Carbon-13 NMR spectroscopy provides additional structural confirmation through the observation of carbon resonances corresponding to the purine base, cyclopentene ring, and cyclopropyl substituent [13] [15]. The stereochemical configuration influences the chemical environment of carbon atoms in the cyclopentene ring, resulting in measurable differences in chemical shifts compared to the therapeutically active cis-form [15]. These spectroscopic differences enable definitive assignment of the trans-configuration and confirm the identity of the compound.

Advanced NMR techniques including two-dimensional correlation spectroscopy facilitate complete structural assignment and confirm connectivity patterns within the trans-abacavir molecule [13]. Heteronuclear single quantum coherence experiments establish direct correlations between carbon and hydrogen atoms, while homonuclear correlation spectroscopy reveals through-bond connectivity patterns [13]. These techniques provide comprehensive structural characterization that supports definitive identification of the trans-stereoisomer.

Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared spectroscopy provides detailed information about the vibrational characteristics of abacavir, trans- through analysis of molecular bond stretching and bending modes [14] [16]. Measurements conducted using the potassium bromide pellet technique across the spectral range of 4000 to 400 wavenumbers reveal characteristic absorption bands corresponding to specific functional groups within the molecule [14]. The purine base exhibits characteristic absorptions in the aromatic region, while the cyclopentene ring and hydroxymethyl substituent contribute distinct vibrational signatures [14].

Computational analysis using density functional theory calculations provides theoretical prediction of vibrational frequencies that correlate well with experimental FTIR observations [14]. The calculated vibrational modes enable assignment of specific absorption bands to molecular motions, facilitating interpretation of the experimental spectrum [14]. This combined experimental and theoretical approach provides comprehensive understanding of the molecular vibrational behavior and confirms structural assignments.

The FTIR spectrum of abacavir, trans- exhibits subtle but measurable differences from the cis-isomer due to the altered stereochemical environment affecting vibrational coupling patterns [14]. These spectroscopic differences, while requiring careful analysis, provide additional confirmation of stereochemical assignment and support the identification of the trans-configuration [14]. The technique proves particularly valuable for solid-state characterization where crystal packing effects may influence vibrational behavior.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric behavior of abacavir, trans- [12] [17]. In methanol solution, the compound exhibits a characteristic absorption maximum at 256 nanometers, corresponding to electronic transitions within the purine base chromophore [12]. This absorption maximum enables quantitative analysis and provides a basis for spectrophotometric determination of compound concentration [12].

The pH dependence of UV-visible absorption has been extensively characterized for abacavir compounds, revealing significant spectral changes under different solution conditions [18] [17]. In 0.1 molar hydrochloric acid solution, the absorption spectrum shows a characteristic maximum at 297 ± 1 nanometers, which differs from the neutral solution behavior [17]. These pH-dependent spectral changes reflect protonation equilibria involving the purine base and provide additional analytical parameters for compound identification [17].

Comparative UV-visible spectroscopic studies between cis- and trans-isomers of related compounds have demonstrated that stereochemical configuration can influence electronic absorption properties [19]. While the effects are often subtle, careful analysis of absorption maxima, extinction coefficients, and spectral fine structure can provide supportive evidence for stereochemical assignment [20] [19]. The technique proves particularly valuable for rapid screening and identification of isomeric compounds in analytical workflows.

Raman Spectroscopy Applications

Fourier Transform Raman spectroscopy utilizing 1064-nanometer neodymium-doped yttrium aluminum garnet laser excitation provides complementary vibrational information to FTIR analysis [14]. The Raman spectrum emphasizes different vibrational modes compared to infrared absorption, particularly those involving symmetric stretching and breathing modes of ring systems [14]. This complementary information enhances the comprehensive vibrational characterization of the trans-abacavir molecule [14].

The advantages of Raman spectroscopy include minimal sample preparation requirements and the ability to analyze compounds in various physical states without interference from water absorption [21]. These characteristics make Raman spectroscopy particularly suitable for pharmaceutical applications where rapid, non-destructive analysis is required [21]. The technique provides valuable structural information that supports comprehensive characterization protocols for stereoisomeric compounds.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides detailed fragmentation patterns that enable structural characterization and identification of abacavir, trans- through examination of gas-phase ion dissociation pathways [22] [23]. The fragmentation behavior offers insights into molecular structure and provides highly specific analytical signatures that distinguish the trans-isomer from related compounds and enable trace-level detection in complex matrices.

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry generates predominantly protonated molecular ions for abacavir, trans- with mass-to-charge ratio 287, corresponding to the addition of a proton to the neutral molecule [22] [24]. The protonation typically occurs at the most basic site within the purine base, specifically at the N1 position of the purine ring system [22]. This ionization pattern proves consistent across different instrumental platforms and provides a reliable molecular ion for subsequent fragmentation analysis [24].

The isotopic pattern of the molecular ion reflects the natural abundance of carbon-13 and nitrogen-15 isotopes within the molecule, producing characteristic peak clusters that confirm molecular composition [22]. Analysis of isotopic patterns provides additional confirmation of molecular formula and enables differentiation from isobaric compounds that might interfere with analysis [25]. The distinctive isotopic signature serves as an additional identification parameter in mass spectrometric analysis [25].

Collision-Induced Dissociation Pathways

Collision-induced dissociation of protonated abacavir, trans- proceeds through well-characterized fragmentation pathways that provide diagnostic product ions [22] [23]. The most abundant fragmentation pathway involves loss of the cyclopentene-methanol substituent, yielding a product ion at mass-to-charge ratio 191 corresponding to the protonated purine base [22]. This fragmentation represents cleavage of the glycosidic-type bond connecting the nucleobase to the carbocyclic sugar analog [22].

Secondary fragmentation of the protonated nucleobase at mass-to-charge ratio 191 produces additional diagnostic ions, including loss of ammonia (mass-to-charge ratio 174) and subsequent fragmentations yielding ions at mass-to-charge ratios 150, 147, 137, 134, and 132 [22] [23]. These sequential fragmentation steps provide detailed structural information and enable construction of fragmentation trees that characterize the dissociation behavior [23]. The specific fragmentation pattern serves as a molecular fingerprint for identification purposes [23].

Advanced tandem mass spectrometry techniques employing multiple stages of mass selection and fragmentation (MS^n^) enable comprehensive characterization of fragmentation pathways [23]. Studies utilizing ion-trap mass spectrometry have demonstrated that abacavir can undergo up to four sequential fragmentation steps, producing a complex array of product ions that provide detailed structural information [23]. Comparison of source-induced dissociation with collision-induced dissociation reveals that different activation methods can produce complementary fragmentation information [23].

Isotope Dilution Mass Spectrometry

Deuterated analogs of abacavir, trans- serve as internal standards for quantitative mass spectrometric analysis through isotope dilution methodology . The tetradeuterated analog, trans-abacavir-d4, exhibits similar fragmentation patterns to the unlabeled compound but with characteristic mass shifts corresponding to the deuterium substitution . The precursor ion appears at mass-to-charge ratio 291, representing a 4-dalton mass increase compared to the unlabeled compound .

The fragmentation pattern of the deuterated analog parallels that of the unlabeled compound, with the major product ions showing corresponding 4-dalton mass shifts . The deuterium substitution occurs at the cyclopropyl positions, resulting in enhanced stability of carbon-deuterium bonds compared to carbon-hydrogen bonds . This kinetic isotope effect can influence fragmentation efficiency and provides additional analytical advantages for quantitative applications .

Isotope dilution mass spectrometry enables highly accurate quantification of trans-abacavir in biological matrices by compensating for matrix effects and extraction losses . The deuterated internal standard undergoes identical sample preparation and chromatographic separation while providing a distinct mass spectrometric signature that prevents analytical interference . This approach represents the gold standard for quantitative analysis of pharmaceutical compounds in complex biological matrices .

Applications in Bioanalytical Chemistry

Mass spectrometric methods for trans-abacavir analysis have been extensively validated for bioanalytical applications including pharmacokinetic studies and therapeutic drug monitoring [24] [8]. Liquid chromatography-tandem mass spectrometry methods achieve limits of detection below 5 nanograms per milliliter in human plasma, enabling measurement of clinically relevant concentrations [24] [8]. The selectivity provided by multiple reaction monitoring ensures accurate quantification even in the presence of metabolites and co-administered medications [8].

The fragmentation patterns observed for trans-abacavir provide valuable information for metabolite identification and characterization studies [27] [28]. Understanding the gas-phase dissociation behavior enables prediction of metabolite fragmentation patterns and facilitates identification of biotransformation products [28]. This information proves essential for comprehensive pharmacokinetic and metabolism studies of abacavir-containing drug products [27].

XLogP3

UNII

Other CAS

783292-37-5